molecular formula C11H12N2O2 B15069613 8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one

8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one

Cat. No.: B15069613
M. Wt: 204.22 g/mol
InChI Key: TVKZRTMBVPVQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core. The cyclopropanecarbonyl group is then introduced through further functionalization steps.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar structural features.

    Imidazo[1,2-a]pyrimidine: Another related compound with a different nitrogen arrangement in the ring system.

    Imidazo[1,5-a]pyridine: A compound with a similar core structure but different functional groups.

Uniqueness

8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

8-(cyclopropanecarbonyl)-2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one

InChI

InChI=1S/C11H12N2O2/c14-9-4-3-8(10(15)7-1-2-7)11-12-5-6-13(9)11/h3-4,7,12H,1-2,5-6H2

InChI Key

TVKZRTMBVPVQDH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C3NCCN3C(=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.